1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The unique structural features of this compound, including the presence of a triazole ring, chlorophenyl, fluorophenyl, and pyridinyl groups, contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a similar nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction with pyridine-2-carboxylic acid or its derivatives.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and phenyl rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups, using reagents such as sodium methoxide or bromine.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Pharmacology: Studies focus on the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles to evaluate its suitability for drug development.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool to study biological pathways and mechanisms, particularly those involving triazole derivatives.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(2-chlorophenyl)-N-(4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: This compound has a methyl group instead of a fluorine atom, which may affect its chemical and biological properties.
1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: This compound has the pyridinyl group at a different position, which may influence its binding affinity and selectivity for molecular targets.
1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may alter its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-pyridin-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN5O/c21-15-5-1-2-7-17(15)27-19(16-6-3-4-12-23-16)18(25-26-27)20(28)24-14-10-8-13(22)9-11-14/h1-12H,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOQPFUNNGNQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.